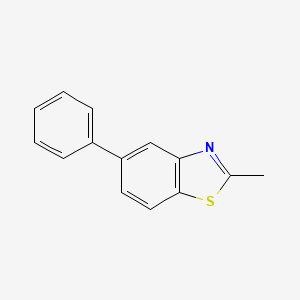

2-Methyl-5-phenylbenzothiazole

Description

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Chemical and Biological Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal and materials chemistry. nih.govtandfonline.com This structural motif is integral to a vast number of synthetic and naturally occurring bioactive molecules. benthamscience.com The versatility of the benzothiazole ring allows for extensive chemical modifications, particularly at the C-2 and C-6 positions, leading to a wide array of derivatives with diverse pharmacological activities. benthamscience.com

In the realm of medicinal chemistry, benzothiazole derivatives have been extensively investigated and have shown a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. nih.govresearchgate.net The ability of the benzothiazole nucleus to serve as a pharmacophore has driven the synthesis of numerous novel therapeutic agents. tandfonline.com For instance, certain benzothiazole derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative disorders. researchgate.net The development of new antimicrobial agents is another critical area of research, with benzothiazole derivatives showing promise against various bacterial and fungal strains. jchr.org

Overview of 2-Methyl-5-phenylbenzothiazole and Related Benzothiazole Derivatives

This compound is a specific derivative of the benzothiazole family, characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the benzothiazole core. vulcanchem.com This substitution pattern distinguishes it from other well-known benzothiazole derivatives and influences its chemical properties and potential applications. The presence of the methyl group at the C-2 position and a phenyl group on the benzene ring enhances the molecule's reactivity and biological activity compared to simpler analogs.

The synthesis of this compound can be achieved through various methods, a common one being the condensation of appropriate o-aminothiophenol derivatives with corresponding aldehydes or benzyl (B1604629) compounds. Research into this compound is part of a broader exploration of how different substituents on the benzothiazole scaffold affect its molecular behavior.

Below is an interactive data table summarizing key information about this compound and some related derivatives mentioned in the literature.

| Compound Name | Molecular Formula | Key Structural Features | Noted Research Area(s) |

| This compound | C14H11NS | Methyl group at C2, Phenyl group at C5 | Anticancer, Antimicrobial |

| 2-(4-Aminophenyl)benzothiazole | C13H10N2S | Amino group at the para-position of the C2-phenyl ring | Antimicrobial, Antitumor esisresearch.org |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | C15H12FNO2S | Dimethoxyphenyl group at C2, Fluorine at C5 | Antitumor tandfonline.com |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | C14H11FN2S | Amino and methyl groups on the C2-phenyl ring, Fluorine at C5 | Antitumor tandfonline.com |

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | C16H14N2O2S | Methoxy group at C6, Acetamido-phenyl group at C2 | Cytotoxic against breast cancer cells ut.ac.ir |

Scope and Research Objectives Pertaining to this compound

The primary research objectives for this compound are centered on elucidating its unique chemical and biological properties. A significant area of investigation is its potential as an anticancer agent. Studies aim to understand how this compound interacts with biological macromolecules, such as DNA, to inhibit the proliferation of tumor cells. Another key research focus is its antimicrobial activity, exploring its efficacy against various pathogens.

Furthermore, research aims to explore the structure-activity relationships of this compound and its analogs. By systematically modifying the substituents on the benzothiazole core, researchers can identify the structural features that are crucial for its biological activity. This knowledge is vital for the rational design of new and more potent therapeutic agents. The investigation into its mechanism of action at the molecular level is also a critical objective, as it provides a deeper understanding of how the compound exerts its biological effects.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZZADDAFBFKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072301 | |

| Record name | Benzothiazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71215-89-9 | |

| Record name | 2-Methyl-5-phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Phenylbenzothiazole and Its Derivatives

Advanced Synthetic Routes to the Benzothiazole (B30560) Nucleus

The construction of the benzothiazole ring system is a central topic in heterocyclic chemistry. The most prevalent strategies involve the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile, or the intramolecular cyclization of a pre-functionalized precursor like a thioanilide. nih.govmdpi.com Modern approaches increasingly utilize transition-metal catalysis to achieve these transformations under milder conditions with greater efficiency and functional group tolerance. nih.govdntb.gov.ua

The condensation of 2-aminothiophenol (or its substituted analogs) with various carbonyl-containing compounds is the most classical and widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.comresearchgate.net This approach involves the formation of a carbon-nitrogen bond followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole core. ekb.eg

The reaction between 2-aminothiophenol derivatives and aldehydes is a straightforward and high-yielding route to 2-substituted benzothiazoles. organic-chemistry.org The general mechanism proceeds through the initial formation of a benzothiazoline (B1199338) intermediate via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular cyclization of the thiol group. ekb.eg This intermediate is then oxidized to the final benzothiazole product. ekb.eg A wide array of catalysts and oxidizing agents have been developed to facilitate this transformation, ranging from simple acid catalysts to green, reusable systems. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature can produce excellent yields of 2-arylbenzothiazoles. nih.govmdpi.com Other eco-friendly methods utilize catalysts like L-proline under microwave irradiation or operate in self-neutralizing acidic CO₂-alcohol systems. tandfonline.comtku.edu.tw

Table 1: Catalytic Systems for Aldehyde-Based Benzothiazole Synthesis

| Catalyst/System | Solvent | Conditions | Yield Range | Reference(s) |

|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temperature | 85-94% | nih.govmdpi.com |

| L-proline | Solvent-free | Microwave | Good to Moderate | tku.edu.tw |

| CO₂-alcohol system | Methanol | 70°C, 3 MPa CO₂ | 55-87% | tandfonline.com |

| Iodine | DMF | Not specified | Good | organic-chemistry.org |

| Zn(OAc)₂·2H₂O | Solvent-free | 80°C | 67-96% | ekb.egmdpi.com |

| Air/DMSO | DMSO | Reflux | Good to Excellent | organic-chemistry.org |

Carboxylic acids and their more reactive derivatives, acyl chlorides, serve as effective one-carbon components for the synthesis of 2-substituted benzothiazoles. nih.govresearchgate.net To synthesize a 2-methyl derivative like 2-Methyl-5-phenylbenzothiazole, acetic acid or acetyl chloride would be the required reagent. google.comsciforum.net Condensations involving carboxylic acids typically demand harsher conditions, such as high temperatures and the use of a strong dehydrating agent like polyphosphoric acid (PPA), which can also act as the solvent. nih.gov A heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has also been reported as an effective medium for this condensation. nih.govnih.gov

Acyl chlorides, being more electrophilic, react under milder conditions. For example, various benzothiazole derivatives have been prepared from acyl chlorides and 2-aminothiophenol under solvent-free conditions using silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) as a recyclable catalyst. nih.govekb.eg

Table 2: Reagents and Conditions for Carboxylic Acid/Acyl Chloride-Based Cyclizations

| Reagent | Catalyst/Medium | Conditions | Yield Range | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | Not specified | nih.gov |

| Carboxylic Acids | MeSO₃H/SiO₂ | 140°C | 70-92% | nih.gov |

| Carboxylic Acids | L-proline | Microwave | Moderate | tku.edu.tw |

Ketones can also undergo cyclocondensation with 2-aminothiophenol derivatives to form 2,2-disubstituted benzothiazolines, which can then be converted to 2-substituted benzothiazoles. mdpi.comnih.gov This route can be more challenging than those using aldehydes or carboxylic acids. mdpi.com However, efficient methods have been developed. For instance, reacting 2-aminothiophenols with aryl methyl ketones in the presence of TsNBr₂ in DMSO, followed by a sequence of condensation, Michael addition, and oxidative dehydrogenation, affords 2-acylbenzothiazoles. mdpi.com Another approach involves using molecular oxygen as a metal-free and iodine-free oxidant for the reaction between 2-aminothiophenols and aryl ketones. mdpi.com The reaction of 2-aminothiophenols with β-diketones, catalyzed by Brønsted acids, can also yield 2-substituted benzothiazoles under oxidant- and metal-free conditions. ekb.egorganic-chemistry.org

Table 3: Ketone-Based Approaches to Benzothiazole Synthesis

| Ketone Type | Reagent/Catalyst | Key Feature | Reference(s) |

|---|---|---|---|

| Aryl Methyl Ketones | TsNBr₂ / DMSO | Forms 2-acylbenzothiazoles | mdpi.com |

| Aryl Ketones | Molecular Oxygen | Metal- and Iodine-free oxidation | mdpi.com |

| β-Diketones | Brønsted Acid | Metal- and oxidant-free | ekb.egorganic-chemistry.org |

An alternative major pathway to benzothiazoles is the intramolecular cyclization of N-aryl thioamides (thioanilides). nih.gov This transformation, often referred to as the Hugershoff or Jacobson synthesis, is typically an oxidative process that forms the crucial C-S bond. acs.org Various oxidants, such as potassium ferricyanide, can be used, though these classical methods can have drawbacks like low functional group tolerance. acs.orgresearchgate.net More recent methods employ milder and more versatile reagents. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can induce radical cyclization of thioformanilides at room temperature to produce 2-substituted benzothiazoles in high yields. organic-chemistry.orgindexcopernicus.com Furthermore, photoredox catalysis has emerged as a powerful tool, enabling the visible-light-driven cyclization of thioamides without the need for transition metals or external photosensitizers in some cases. nih.govchemrxiv.org

Modern organic synthesis has increasingly relied on transition metals to forge bonds that are difficult to form using classical methods. The synthesis of benzothiazoles has benefited significantly from these advancements, particularly through palladium (Pd) and copper (Cu) catalysis. mdpi.comacs.org These strategies often involve the intramolecular cyclization of precursors like N-(2-halophenyl)thioamides or through direct C-H functionalization. acs.orgindexcopernicus.com

A notable example is the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. acs.org This method demonstrates good functional group tolerance. acs.org Copper-catalyzed systems are also widely used for intramolecular C-S bond formation. dntb.gov.uaindexcopernicus.com For instance, a BINAM–Cu(II) complex has been shown to be an efficient catalyst for the cyclization of N-(2-chlorophenyl) benzothioamides. indexcopernicus.com Other transition metals, such as Ruthenium (Ru), have been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov

Table 4: Transition Metal-Catalyzed Benzothiazole Syntheses

| Metal Catalyst | Precursor | Reaction Type | Reference(s) |

|---|---|---|---|

| Palladium(II) | Thiobenzanilides | C-H Functionalization / C-S Formation | acs.org |

| Pd/C | o-Iodothiobenzanilides | Intramolecular Cyclization | organic-chemistry.org |

| Copper(I)/(II) | N-(2-chlorophenyl)thioamides | Intramolecular C-S Coupling | indexcopernicus.com |

Transition Metal-Catalyzed Coupling and Cyclization Strategies

Copper-Catalyzed Approaches

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzothiazole derivatives. One notable method involves the condensation of 2-aminobenzenethiols with nitriles. chemrxiv.orgacs.org This approach, utilizing a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in ethanol, provides an efficient and convenient route to 2-substituted benzothiazoles under mild conditions. The reaction demonstrates good tolerance to a variety of functional groups, including halides and ethers, on both aromatic and aliphatic nitriles. chemrxiv.org Mechanistic studies suggest the reaction proceeds through the formation of a sulfilimine intermediate, followed by an intramolecular cyclization facilitated by copper coordination. chemrxiv.org

Another significant copper-catalyzed approach is a domino three-component synthesis, which allows for the construction of 2-N-substituted benzothiazoles. Furthermore, the Ullmann-type reaction has been successfully employed for the synthesis of 2-aminobenzothiazoles, showcasing the versatility of copper catalysis in forming C–S bonds. A novel protocol for constructing 2-aminophenyl benzothiazoles involves domino intra- and intermolecular C–N cross-coupling reactions of arylisothioureas with aryl iodides, utilizing an inexpensive and air-stable copper catalyst. rsc.org

Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles

| Entry | 2-Aminobenzenethiol | Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-aminothiophenol | Benzonitrile | Cu(OAc)₂ | Ethanol | 70 | 6 | 86 |

| 2 | 2-amino-4-chlorothiophenol | 4-Methoxybenzonitrile | Cu(OAc)₂ | Ethanol | 70 | 6 | 82 |

Rhodium-Catalyzed C-H Amidation

Rhodium catalysis has enabled the direct C-H amidation of 2-arylbenzo[d]thiazoles, offering an efficient, external oxidant-free pathway that circumvents the traditional multi-step processes of nitration, reduction, and acylation. uva.nl This transformation utilizes dioxazolones as the amidating agent. The reaction proceeds with high efficiency and is a valuable method for introducing amide functionalities at the ortho-position of the 2-aryl substituent. uva.nl This direct functionalization is a testament to the power of transition-metal catalysis in atom-economical synthesis.

Table 2: Rhodium-Catalyzed C-H Amidation of 2-Arylbenzo[d]thiazoles

| Entry | 2-Arylbenzo[d]thiazole | Dioxazolone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Phenylbenzothiazole (B1203474) | 3-Methyl-1,4,2-dioxazol-5-one | [RhCpCl₂]₂ | 1,2-Dichloroethane | 100 | 12 | 95 |

| 2 | 2-(4-Methoxyphenyl)benzothiazole | 3-Phenyl-1,4,2-dioxazol-5-one | [RhCpCl₂]₂ | 1,2-Dichloroethane | 100 | 12 | 88 |

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have been instrumental in the synthesis of 2-substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation. researchgate.netamanote.com A notable example is the cyclization of thiobenzanilides, which is achieved using a catalytic system composed of palladium(II), copper(I), and tetrabutylammonium (B224687) bromide (Bu₄NBr). researchgate.netamanote.com This method is effective for producing a variety of substituted benzothiazoles in high yields and demonstrates good functional group tolerance. researchgate.netamanote.com Another approach involves the palladium-catalyzed intramolecular cyclization of o-bromoarylthioureas and o-bromoarylthioamides.

Table 3: Palladium-Catalyzed Cyclization of Thiobenzanilides

| Entry | Thiobenzanilide (B1581041) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-Phenylthiobenzamide | Pd(OAc)₂/CuI/Bu₄NBr | Dioxane | 100 | 24 | 85 |

| 2 | N-(4-Methoxyphenyl)thiobenzamide | Pd(OAc)₂/CuI/Bu₄NBr | Dioxane | 100 | 24 | 82 |

Iron-Catalyzed Oxidative Coupling

Iron, being an abundant and environmentally benign metal, has been utilized in catalytic oxidative coupling reactions for the synthesis of functionalized benzothiazoles. One such method is the direct formylation of benzothiazoles through a Minisci-type oxidative coupling process using 1,3-dioxolane (B20135) as the formylating agent, followed by acetal (B89532) hydrolysis. This reaction is performed under mild conditions and shows broad functional group tolerance. Another iron-catalyzed approach involves the C-2 substitution of benzothiazoles with aldehydes, using oxygen as the oxidant.

Table 4: Iron-Catalyzed Oxidative Coupling for Benzothiazole Functionalization

| Entry | Benzothiazole | Coupling Partner | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzothiazole | 1,3-Dioxolane | Fe(OTf)₂ | TBHP | Dichloromethane | 25 | 75 |

| 2 | 2-Methylbenzothiazole (B86508) | Benzaldehyde | FeCl₃ | O₂ | Acetonitrile | 80 | 68 |

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for benzothiazole derivatives. These "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-free reactions represent a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. A notable solvent-free method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. This method is characterized by short reaction times and excellent yields.

Another green approach utilizes a Brønsted acidic ionic liquid gel as a recyclable catalyst for the condensation of o-aminothiophenols with aldehydes under solvent-free conditions. The synthesis of benzothiazole-based quaternary ammonium (B1175870) salts has also been achieved under solvent-free conditions, providing precursors to ionic liquids.

Table 5: Solvent-Free Synthesis of 2-Substituted Benzothiazoles

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminothiophenol | Benzoyl chloride | Room Temperature | 5 min | 95 |

| 2 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | Brønsted acidic ionic liquid gel | 2 h | 92 |

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, increase product yields, and enhance reaction selectivity. The synthesis of 2-substituted benzothiazoles has been successfully achieved through the microwave-assisted condensation of 2-aminothiophenol with aldehydes on solid supports like silica gel or montmorillonite. This method often results in higher yields and shorter reaction times compared to conventional heating methods.

Another green microwave-assisted protocol involves the use of glycerol (B35011) as a biodegradable and renewable solvent. uva.nl The reaction of 2-aminothiophenol with various aldehydes under microwave irradiation in glycerol affords the corresponding benzothiazole derivatives in good to excellent yields. uva.nl Furthermore, a rapid and solvent-free microwave-assisted synthesis of 2-aryl-benzothiazoles has been reported using acacia concinna as a biocatalyst.

Table 6: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

| Entry | Reactant 1 | Reactant 2 | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Aminothiophenol | Benzaldehyde | Silica gel | 300 | 5 | 92 |

| 2 | 2-Aminothiophenol | 4-Hydroxybenzaldehyde | Glycerol | 180 | 4 | 96 |

Catalysis with Reusable or Heterogeneous Systems

The development of sustainable synthetic methods has led to the exploration of reusable and heterogeneous catalysts for the synthesis of benzothiazole derivatives. These catalysts offer significant advantages, including simplified product purification, reduced waste, and the potential for continuous flow processes. Various systems have been shown to be effective for the core condensation reaction between 2-aminothiophenols and carbonyl compounds, which forms the benzothiazole ring.

Metal-Organic Frameworks (MOFs) have emerged as highly efficient, oxidant-free heterogeneous catalysts. For instance, the amine-functionalized titanium-based MOF, NH2-MIL-125(Ti), and various nickel-based MOFs have been successfully employed. nih.govresearchgate.netresearchgate.net These catalysts possess unsaturated metal centers that act as Lewis acid sites, facilitating the cyclization with high yields and broad substrate scope. researchgate.net Similarly, visible-light-active MOFs can generate reactive oxygen species (ROS) to promote the reaction under mild, room-temperature conditions. nih.gov

Other notable heterogeneous catalysts include tin(II) pyrophosphate (SnP₂O₇), which demonstrates high catalytic activity and can be reused for at least five cycles without significant loss of efficacy. amanote.comconsensus.appnih.gov Graphitic carbon nitride (g-C₃N₄) has also been utilized as a recyclable, metal-free photocatalyst, achieving excellent yields in short reaction times under visible light irradiation. nih.gov The following table summarizes various reusable catalytic systems applicable to the synthesis of 2-substituted benzothiazoles.

Interactive Data Table: Reusable and Heterogeneous Catalysts for Benzothiazole Synthesis

| Catalyst System | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| NH₂-MIL-125(Ti) | Metal-Organic Framework | High reusability, oxidant-free conditions | Broad substrate scope and good yields. nih.govresearchgate.net |

| Nickel-MOF | Metal-Organic Framework | Environmentally benign, stable, recyclable | Effective for aldehydes with both electron-donating and -withdrawing groups. researchgate.net |

| SnP₂O₇ | Solid Acid | High yields, short reaction times, reusable | Can be recycled up to five times with negligible loss in efficiency. amanote.comconsensus.app |

| g-C₃N₄ | Metal-Free Photocatalyst | Sustainable, eco-friendly, excellent yields | Enables rapid synthesis (5-15 min) under visible light. nih.gov |

| Sulfuric acid on silica | Solid Acid | Heterogeneous, reusable | Effective for room-temperature synthesis. acs.org |

| Samarium triflate | Lewis Acid | Reusable, mild conditions | Functions efficiently in aqueous media. acu.edu.in |

Targeted Synthesis of this compound

The specific substitution pattern of this compound requires carefully planned synthetic strategies, involving either the functionalization of pre-existing benzothiazole structures or, more commonly, multi-step sequences starting from simpler aromatic precursors.

One approach to synthesizing 2-substituted benzothiazoles involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of thiobenzanilide precursors. acs.org This modern method avoids the need to pre-functionalize starting materials, offering a more direct route to the benzothiazole core. acs.org For the specific target of this compound, this would entail starting with a thioacetanilide (B1681303) derived from 4-amino-3-mercaptobiphenyl. The core challenge in this and other targeted syntheses lies in the preparation of the correctly substituted aminothiophenol precursor.

A more traditional and widely applicable method for constructing this compound involves a multi-step pathway starting from biphenyl. This sequence is designed to install the necessary amine, thiol, and phenyl groups in the correct positions before the final ring-closing reaction.

A plausible synthetic route is as follows:

Nitration of Biphenyl: The synthesis can commence with the electrophilic nitration of biphenyl. This reaction typically yields a mixture of isomers, from which 4-nitrobiphenyl (B1678912) can be isolated. wikipedia.org

Reduction to 4-Aminobiphenyl (B23562): The nitro group of 4-nitrobiphenyl is then reduced to an amine, yielding 4-aminobiphenyl ([1,1′-biphenyl]-4-amine). wikipedia.org This is a standard transformation accomplished with reagents like hydrogen gas over a metal catalyst (e.g., Pd/C) or using reducing agents like tin(II) chloride.

Introduction of the Thiol Group: The next critical step is the introduction of a thiol group at the 3-position, ortho to the amino group, to form 4-amino-[1,1'-biphenyl]-3-thiol. This can be a challenging transformation, often approached through methods like the Herz reaction, which involves treatment with sulfur monochloride, or via directed ortho-metalation followed by quenching with a sulfur source.

Cyclization: The final step is the condensation and cyclization of the 4-amino-[1,1'-biphenyl]-3-thiol intermediate. Reaction with acetic anhydride (B1165640) or glacial acetic acid provides the acetyl group that, upon cyclization, forms the thiazole (B1198619) ring and introduces the required 2-methyl group, yielding the final product, this compound. researchgate.netconsensus.app This type of cyclization, often referred to as the Jacobson cyclization, is a cornerstone of benzothiazole synthesis. researchgate.net

Derivatization and Chemical Modification Reactions

Once synthesized, the this compound scaffold can be further modified to alter its properties or to create more complex molecular architectures. These modifications can target the fused benzene (B151609) ring, the pendant phenyl moiety, or the 2-methyl group.

The reactivity of the this compound core towards electrophilic aromatic substitution is governed by the directing effects of its constituent parts. The benzothiazole nucleus itself is generally considered an electron-withdrawing group, which would deactivate the fused benzene ring (positions 4, 6, and 7) towards electrophilic attack. Conversely, the phenyl group at position 5 is an activating group relative to the fused ring system.

Substitution on the Phenyl Moiety: Electrophilic attack (e.g., nitration, halogenation) is most likely to occur on the pendant phenyl ring. libretexts.orgchemguide.co.uklibretexts.org The benzothiazole substituent on this ring would act as an ortho-, para-director. Therefore, reactions like nitration with nitric and sulfuric acid would be expected to yield a mixture of 2-methyl-5-(2-nitrophenyl)benzothiazole and 2-methyl-5-(4-nitrophenyl)benzothiazole. youtube.comma.eduaiinmr.com

Substitution on the Fused Benzene Ring: Direct substitution on the fused benzene ring is less favorable. If forced, the substitution pattern would be complex, influenced by the deactivating thiazole portion and the activating, but sterically bulky, phenyl group.

The benzothiazole scaffold is a popular building block in medicinal chemistry and materials science, often being incorporated into larger molecules to form conjugates or hybrids with unique properties. nih.govresearchgate.netjchemrev.com This strategy aims to combine the pharmacophores of two or more different molecular classes to create synergistic effects or multi-target agents. nih.gov

Triazole Hybrids: One common approach is to link the benzothiazole core to other heterocyclic systems, such as 1,2,3-triazoles. This is often achieved through copper(I)-catalyzed "click chemistry" by reacting an azide-functionalized molecule with an alkyne-functionalized 2-phenylbenzothiazole derivative. nih.gov

Azo Dyes: The 2-methylbenzothiazole moiety can be derivatized to create azo dyes. For example, 2-amino-4-methylbenzothiazole (B75042) can be diazotized and then coupled with various aniline (B41778) derivatives to produce monoazo disperse dyes with a range of colors. orientjchem.org A similar strategy could be applied by first introducing an amino group onto the this compound scaffold, followed by diazotization and coupling with a suitable partner molecule to form a novel azo dye. researchgate.netacu.edu.in

Amide and Ester Conjugates: The 2-methyl group is also a site for derivatization. It can be condensed with aldehydes, such as p-pyrrolidinobenzaldehyde, in a Knoevenagel-type reaction to form styryl dyes. nih.gov Furthermore, functional groups like carboxylic acids can be introduced onto the phenyl ring, which can then be used as handles to form amide or ester linkages with other molecules, including peptides or other bioactive compounds. nih.gov

Research Findings on Organometallic Complexes of this compound Remain Undisclosed in Publicly Available Literature

Despite a thorough review of scientific databases and scholarly articles, specific research detailing the formation of organometallic complexes with the compound this compound is not available in the public domain.

While the broader class of phenylbenzothiazole derivatives is well-studied in organometallic chemistry, information regarding the specific synthetic methodologies and chemical transformations leading to organometallic complexes of this compound has not been reported in the accessed literature.

Extensive research exists on the closely related compound, 2-phenylbenzothiazole (pbt), which has been widely used as a ligand in the formation of cyclometalated complexes with transition metals such as platinum(II) and iridium(III). These complexes are of significant interest due to their potential applications in fields like organic light-emitting diodes (OLEDs) and photocatalysis, owing to their unique photophysical properties. Studies on 2-phenylbenzothiazole complexes have detailed their synthesis, typically involving the reaction of the ligand with a metal precursor, leading to the formation of a direct carbon-metal bond.

However, the influence of the methyl group at the 2-position and the phenyl group at the 5-position on the benzothiazole core, as in the case of this compound, on its ability to form organometallic complexes has not been specifically documented. The electronic and steric effects of these substituents would likely play a significant role in the reactivity of the compound and the properties of any resulting metal complexes.

Without specific studies on this compound, any discussion on the formation of its organometallic complexes would be speculative and would not adhere to the required standards of scientific accuracy based on published research. Further investigation by synthetic chemists in this specific area is needed to elucidate the potential of this compound as a ligand in organometallic chemistry.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of organic molecules. For benzothiazole (B30560) derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom, respectively, allowing for confirmation of the substitution pattern on the heterocyclic and phenyl rings.

While specific NMR data for 2-Methyl-5-phenylbenzothiazole is not detailed in the provided sources, the analysis of a closely related isomer, 2-(3-Methylphenyl)benzothiazole, offers insight into the expected spectral features. rsc.org In such a molecule, the aromatic protons of the benzothiazole and phenyl rings would appear as a series of multiplets in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. rsc.org The methyl group protons would resonate as a singlet in the upfield region, generally around δ 2.4 ppm. rsc.org The distinct chemical shifts and coupling constants (J-values) between adjacent protons would allow for the complete assignment of the aromatic substitution pattern.

Similarly, ¹³C NMR spectroscopy would show distinct signals for each carbon atom, with the quaternary carbons of the fused rings and the phenyl-substituted carbon appearing at different chemical shifts than the protonated aromatic carbons. The methyl carbon would be observed in the high-field region of the spectrum.

Table 1: Representative ¹H NMR Data for a 2-Arylbenzothiazole Derivative (Data for illustrative purposes based on a related structure)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.30 - 8.10 | m |

| Methyl Protons | ~2.44 | s |

Note: This table is a generalized representation based on data for related compounds like 2-(p-tolyl)benzothiazole. rsc.org The exact chemical shifts for this compound would vary.

Deuterium (B1214612) Exchange Studies for Mechanistic Insights

Deuterium exchange is a powerful NMR-based technique used to identify labile protons, such as those attached to heteroatoms (e.g., O-H, N-H), and to probe reaction mechanisms. nih.gov The process involves introducing a deuterium source, typically D₂O, into the sample. Labile protons will exchange with deuterium, leading to the disappearance or reduction in the intensity of their corresponding signal in the ¹H NMR spectrum.

This method is crucial for distinguishing between structural isomers and for studying dynamic processes like tautomerism. For instance, in studies of alkylated guanines, hydrogen/deuterium exchange was used to differentiate isomers by counting the number of exchangeable protons. nih.gov While specific deuterium exchange studies on this compound are not available in the provided search results, the technique remains a vital tool for mechanistic elucidation in heterocyclic chemistry. It could be employed to investigate any potential, albeit unlikely, tautomeric forms or to track protonation sites in acidic media.

Elucidation of Electronic Transitions via UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The UV-visible spectrum of benzothiazole derivatives is characterized by intense absorption bands in the UV region, which are attributed to π → π* transitions within the conjugated system. researchgate.net The position and intensity of the absorption maximum (λmax) are highly sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. researchgate.netmsu.edu Extending the conjugation by adding more aromatic rings or introducing electron-donating groups typically results in a bathochromic (red) shift to longer wavelengths. researchgate.netmsu.edu For example, the absorption band of a thiazole-azo dye containing a 2-methyl-5-benzothiazolyl moiety is redshifted compared to one with a simple phenyl ring, indicating the influence of the benzothiazole system on the electronic structure. mdpi.com

Table 2: Typical UV-Visible Absorption Data for Phenyl-Substituted Benzothiazoles

| Compound Family | Typical λmax (nm) | Type of Transition |

|---|---|---|

| 2-Phenylbenzothiazoles | 340 - 410 | π → π* |

| Thienyl-benzothiazoles | 360 - 420 | π → π* |

Source: Data compiled from studies on related benzothiazole structures. researchgate.net

Photophysical Properties and Luminescence Studies

Many benzothiazole derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them valuable chromophores in various applications. nih.gov Their luminescence is closely tied to their electronic structure and the nature of their excited states.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a nitrogen atom) positioned to form an intramolecular hydrogen bond. researchgate.netresearchgate.net Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, creating an excited keto-tautomer that then emits light at a significantly longer wavelength (a large Stokes shift) before relaxing back to the ground-state enol form. researchgate.net

The classic model for this phenomenon is 2-(2′-hydroxyphenyl)benzothiazole (HBT). researchgate.netresearchgate.net However, this compound lacks the requisite intramolecular hydrogen-bonding motif, specifically the phenolic hydroxyl group adjacent to the benzothiazole nitrogen. Therefore, it is not expected to undergo ESIPT.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.comrsc.org This effect is often attributed to the Restriction of Intramolecular Motion (RIM), where the aggregation process physically locks the molecule's conformation, blocking non-radiative decay pathways (like vibrations and rotations) and promoting radiative decay (fluorescence). rsc.orgnih.gov

Molecules with propeller-like structures are often AIE-active. researchgate.net While direct experimental evidence for AIE in this compound is not present in the search results, its rigid benzothiazole core and rotatable phenyl group suggest it could potentially exhibit AIE characteristics. In dilute solutions, the free rotation of the phenyl group could quench fluorescence, while in an aggregated state, this rotation would be restricted, potentially "switching on" the luminescence. mdpi.com

Influence of Metal Coordination on Emission

The coordination of benzothiazole derivatives to metal centers can profoundly alter their photophysical properties, often inducing phosphorescence. acs.org Cyclometalated platinum(II) complexes of 2-phenylbenzothiazole (B1203474), a parent compound to the title molecule, have been extensively studied. nih.govnih.gov

In these complexes, the coordination to the heavy platinum atom facilitates intersystem crossing from the singlet excited state to the triplet excited state. This results in phosphorescence, typically from a mixed 3IL (intraligand) and 3MLCT (metal-to-ligand charge transfer) excited state. acs.orgnih.gov The emission color and efficiency can be tuned by modifying the ligands or by controlling intermolecular interactions in the solid state. nih.gov For instance, Pt···Pt and π–π stacking interactions in the solid state can create new, lower-energy excited states (e.g., 3MMLCT, metal-metal-to-ligand charge transfer), leading to a significant red-shift in the emission wavelength. nih.govnih.gov Some of these complexes exhibit mechanochromism, where the emission color changes upon grinding due to a transition from a crystalline to an amorphous phase. acs.orgnih.gov

Table 3: Photophysical Data for a Cyclometalated Pt(II) Complex of 2-Phenylbenzothiazole

| Medium | Emission λmax (nm) | Quantum Yield (Φ) | Excited State Origin |

|---|---|---|---|

| CH₂Cl₂ Solution (298 K) | ~540 | 7% | 3IL/3MLCT |

| Solid State (Pristine, 298 K) | 545 | - | 3IL/3MLCT |

| Solid State (Ground, 298 K) | 700 - 745 | - | 3MMLCT |

Source: Data from studies on [Pt(pbt)(R-pic-κN,O)] complexes. nih.gov

Advanced Mass Spectrometry for Structure Confirmation and Metabolite Identification

Advanced mass spectrometry techniques are indispensable for the definitive structural confirmation of this compound and for the identification of its metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula, C₁₄H₁₁NS.

While specific mass spectral data for this compound is not extensively detailed in publicly available literature, the fragmentation pattern can be predicted based on the analysis of similar benzothiazole structures, such as 2-methylbenzothiazole (B86508). In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (225.31 g/mol ).

Key fragmentation pathways for benzothiazoles typically involve the cleavage of the thiazole (B1198619) ring and loss of substituents. For this compound, characteristic fragments would likely arise from the loss of a methyl group (M-15) and fragmentation of the phenyl ring. The stability of the benzothiazole core would likely result in a prominent molecular ion peak.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NS |

| Molecular Weight | 225.31 |

| Predicted M⁺ Peak (m/z) | 225 |

Solid-State Spectroscopic Investigations (e.g., Mechanochromism)

Solid-state spectroscopic techniques are vital for characterizing the physicochemical properties of this compound in its solid form. These investigations can reveal information about its crystal packing, polymorphism, and response to external stimuli.

While there are no specific studies detailing the solid-state spectroscopy of this compound, research on related benzothiazole derivatives has demonstrated interesting phenomena such as mechanochromism. rsc.orgrsc.org Mechanochromism is the reversible change in color of a material upon the application of mechanical force, such as grinding or shearing. This property is often associated with changes in the crystalline structure and intermolecular interactions.

For benzothiazole-based compounds, mechanochromic behavior is typically attributed to a transition from a crystalline state to an amorphous state, or between different polymorphic forms. rsc.org These structural changes alter the molecular packing and, consequently, the electronic and photophysical properties of the material, leading to a change in its absorption and emission spectra.

The investigation of this compound for mechanochromic properties would involve techniques such as solid-state UV-Vis and fluorescence spectroscopy to monitor color changes, and powder X-ray diffraction (PXRD) to analyze structural transformations upon mechanical stress. The presence of the phenyl group at the 5-position could influence the intermolecular π-π stacking interactions, which are often crucial for observing mechanochromism.

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy would also be a powerful tool to probe the local molecular environment and packing in the solid state. By analyzing the chemical shifts and line widths in SSNMR spectra, information about the different crystalline forms and the degree of order can be obtained.

Table 2: Potential Solid-State Characterization Techniques for this compound

| Technique | Information Obtained |

|---|---|

| Solid-State UV-Vis Spectroscopy | Investigation of color and electronic transitions in the solid state. |

| Solid-State Fluorescence Spectroscopy | Study of emission properties and potential mechanochromic luminescence. |

| Powder X-ray Diffraction (PXRD) | Analysis of crystal structure, polymorphism, and phase transitions. |

Computational and Theoretical Investigations of 2 Methyl 5 Phenylbenzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) for Stability and Protonation Sites

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-Methyl-5-phenylbenzothiazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G**, would be utilized to determine its geometric and electronic stability.

Theoretical studies on related 2-phenylbenzothiazole (B1203474) derivatives have demonstrated that DFT can effectively predict the most stable molecular conformations. Furthermore, these calculations can identify the most likely sites for protonation by evaluating the electron density and electrostatic potential. In benzothiazole (B30560) systems, the nitrogen atom of the thiazole (B1198619) ring is consistently identified as a primary site for protonation due to its high electron density and accessibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, FMO analysis would reveal the distribution of the HOMO and LUMO across the molecule. In similar benzothiazole derivatives, the HOMO is typically delocalized over the benzothiazole ring system and the phenyl substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is also often distributed across the entire conjugated system, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and electronic properties. Studies on substituted benzothiazoles have shown that electron-donating groups (like the methyl group) can raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, thereby tuning the Egap.

Understanding Electrophilic and Nucleophilic Centers

By analyzing the electron distribution and the coefficients of the frontier molecular orbitals, specific atoms within this compound can be identified as electrophilic or nucleophilic centers. The nitrogen atom in the thiazole ring, with its lone pair of electrons, is a prominent nucleophilic center.

Computational studies on analogous structures have identified that certain carbon atoms within the benzothiazole ring system can act as electrophilic centers, making them susceptible to attack by nucleophiles. The precise nature and reactivity of these centers would be influenced by the presence of the methyl and phenyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and how it interacts with its environment, such as in a solvent or with a biological target. These simulations can reveal the preferred conformations of the molecule and the dynamics of the phenyl group's rotation relative to the benzothiazole core. While specific MD studies on this compound are not documented, simulations of other benzothiazole derivatives have been used to explore their binding patterns within protein active sites.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural validation.

For this compound, DFT calculations can predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations on similar benzothiazole structures have shown good correlation with experimental NMR data.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This method can calculate the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT would likely predict absorptions in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The exact position of the absorption maxima would be influenced by the electronic interplay between the benzothiazole core and the phenyl substituent.

Energetic Profiling of Derivatives and Reaction Pathways

Theoretical methods can be employed to map out the energetic landscape of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction mechanism and feasibility. For instance, the energetic costs of introducing different substituents onto the phenyl ring could be systematically evaluated to understand their impact on the molecule's electronic properties and reactivity.

Computational Studies on Biological Interactions and Mechanism of 2-Phenylbenzothiazole Derivatives

Computational and theoretical investigations are pivotal in modern drug discovery, offering profound insights into the molecular interactions and mechanisms of action for bioactive compounds. For the 2-phenylbenzothiazole scaffold, a structure of significant interest in medicinal chemistry, these in-silico methods are instrumental in predicting biological activity and guiding the design of more potent and selective therapeutic agents. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of 2-phenylbenzothiazole derivatives has been the subject of numerous theoretical analyses. These studies provide a valuable framework for understanding the potential biological interactions and structure-activity relationships of this chemical family.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For benzothiazole derivatives, docking studies have been crucial in elucidating their mechanism of action against various biological targets, particularly in cancer and antimicrobial research. researchgate.net

In-silico docking studies on novel benzothiazole derivatives have been performed to understand their binding mechanisms and interactions with targets like protein tyrosine kinases (PTK). researchgate.net For instance, research on benzothiazole-thiazole hybrids identified their potential as inhibitors of the p56lck enzyme, which is significant in T-cell activation and a target in cancer therapy. biointerfaceresearch.com Similarly, docking assessments of newly designed benzothiazole compounds against the p53-MDM2 target (PDB ID: 4OGT), a critical pathway in breast cancer, have revealed promising candidates with high binding scores. nih.gov

The process involves preparing the 3D structure of the ligand (the benzothiazole derivative) and the target protein, whose structure is often retrieved from the Protein Data Bank (PDB). nih.gov Software such as AutoDock, Schrodinger Maestro, and Molegro Virtual Docker are commonly used to perform the docking simulations. nih.govresearchgate.net The output of these simulations includes a docking score, often expressed in terms of binding free energy (ΔG) in kcal/mol, which indicates the affinity of the ligand for the target. A lower (more negative) binding energy suggests a more stable and favorable interaction. fums.ac.ir

Beyond the binding score, these studies provide detailed visualizations of the ligand-target complex, highlighting specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the protein's active site. nih.govresearchgate.net For example, in a study of benzothiazole derivatives as anticonvulsant agents targeting the GABA-aminotransferase enzyme (PDB ID: 1OHV), specific derivatives were shown to form multiple hydrogen bonds with amino acids like N-Glu109, N-Asn110, and N-Lys114, contributing to their high docking scores. researchgate.net

| Derivative Class | Target Protein (PDB ID) | Software Used | Key Findings / Interactions | Reference |

| Designed Benzothiazoles | p53-MDM2 (4OGT) | Schrodinger Maestro | High glide scores, stable complexes confirmed by MM-GBSA and MD simulations. | nih.gov |

| Benzothiazole Derivatives | GABA-aminotransferase (1OHV) | Molegro Virtual Docker | Excellent mol dock scores (e.g., -104.23 to -121.56) and multiple H-bonds. | researchgate.net |

| 2-Substituted Benzothiazoles | Protein Tyrosine Kinases (PTK) | Not Specified | Revealed binding mechanisms and key interactions for anticancer activity. | researchgate.net |

| Benzothiazole-Thiazole Hybrids | p56lck enzyme | Not Specified | Provided information on binding patterns within the ATP binding site. | biointerfaceresearch.com |

| Benzothiazole Derivatives | SARS-CoV-2 Mpro (6LU7) / ACE2 (6M18) | AutoDock | Investigated binding affinity and interactions for potential COVID-19 inhibition. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby accelerating the drug design process.

QSAR studies have been applied to various series of benzothiazole derivatives to understand which structural features are critical for their biological effects. researchgate.netbenthamscience.com The process begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), geometric, or topological, among others. pensoft.net

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²), which indicates how well the model fits the data, and a high cross-validation coefficient (Q²), which assesses the model's predictive power. mdpi.com

For example, a QSAR study on benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2 was conducted to understand the structural requirements for their binding affinity. nih.gov Another study on new benzothiazole-derived piperazine derivatives used semi-empirical molecular orbital theory to calculate descriptors and build a QSAR model for their antitumor activity. researchgate.net The results of such studies can be visualized using contour maps, which show regions where modifying the molecule's structure (e.g., adding a substituent) is likely to increase or decrease its biological activity. These insights are invaluable for the rational design of new derivatives with improved potency.

| Derivative Class | Biological Activity | Key Descriptors Used | Statistical Model | Key Findings | Reference |

| Benzothiazole Derivatives | Antitumor | Electronic, Steric (Calculated via AM1) | Not Specified | Identified key physicochemical properties related to cytotoxicity. | researchgate.net |

| Benzothiazoles | Anti-SARS-CoV-2 | DFT-calculated descriptors | Not Specified | Correlated electronic structure with binding affinity to viral proteins. | nih.gov |

| Thiazole Derivatives | Antioxidant | Electronic, Steric, Geometric, Energy | Multivariate Linear Regression | Activity increases with decreased area, volume, and lipophilicity. | pensoft.net |

Biological Activities and Mechanistic Studies of 2 Methyl 5 Phenylbenzothiazole and Its Derivatives

Anti-Cancer Activity

Derivatives of 2-Methyl-5-phenylbenzothiazole have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and leukemia. researchgate.netdntb.gov.ua Research has shown that these compounds can induce cell death and inhibit tumor growth through a multi-pronged approach, targeting various key cellular processes involved in cancer progression.

Mechanisms of Action

The anti-cancer effects of this compound derivatives are attributed to several interconnected mechanisms that ultimately lead to the demise of cancer cells. These mechanisms include direct interaction with DNA, inhibition of crucial enzymes, induction of programmed cell death (apoptosis), and the halting of cell proliferation.

A critical mechanism underlying the anti-cancer activity of some benzothiazole (B30560) derivatives is their ability to form covalent adducts with DNA. nih.govnih.gov This process involves the metabolic activation of the benzothiazole compound, often mediated by cytochrome P450 enzymes like CYP1A1, into a reactive electrophilic species. nih.gov This reactive intermediate can then bind to nucleophilic sites on DNA, forming DNA adducts. The formation of these adducts can disrupt DNA replication and transcription, leading to single-strand breaks and DNA-protein cross-links. researchgate.net This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis, ultimately contributing to the compound's cytotoxic effects. researchgate.netresearchgate.net

Notably, studies on the structurally related 2-(4-aminophenyl)benzothiazoles have shown that the generation of DNA adducts is a key determinant of their anti-tumor activity and is observed in sensitive cancer cell lines both in vitro and in vivo. nih.govnih.gov For instance, the potent anti-tumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to form DNA adducts in sensitive breast and ovarian cancer cells. nih.govnih.gov

In addition to direct DNA interaction, this compound derivatives exert their anti-cancer effects by inhibiting the activity of key enzymes that are crucial for cancer cell survival and proliferation.

Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression. Several novel benzothiazole hybrids have been designed and synthesized as potential VEGFR-2 inhibitors, demonstrating significant anti-proliferative activity.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Certain benzothiazole derivatives have been shown to act as human DNA topoisomerase IIα inhibitors, interfering with the enzyme's ability to manage DNA supercoiling. researchgate.net Mechanistic studies suggest that some of these compounds may interact directly with the enzyme rather than acting as DNA intercalators. researchgate.net

Cytochrome P450: As mentioned earlier, cytochrome P450 enzymes, particularly CYP1A1, play a dual role. While they are involved in the metabolic activation of some benzothiazoles to form DNA-damaging species, the expression and activity of CYP1A1 are also powerfully induced by these compounds in sensitive cancer cells. nih.gov This induction is a critical step for the execution of their anti-tumor activity.

A hallmark of effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. Numerous studies have demonstrated that this compound derivatives are potent inducers of apoptosis. researchgate.netnih.gov They can trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

These compounds have been shown to modulate the expression of key apoptosis-regulating proteins. For instance, they can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins such as Bax and Bak. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program. Furthermore, some derivatives have been observed to induce the cleavage of PARP1 and caspase 3, key events in the apoptotic cascade. researchgate.net

In conjunction with apoptosis induction, these compounds often cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This arrest can occur at various phases, such as the G1/S or S phase, and is a direct consequence of the cellular stress induced by DNA damage or enzyme inhibition.

The culmination of the aforementioned mechanisms is the potent inhibition of cancer cell proliferation and the exertion of direct cytotoxicity. The anti-proliferative activity of this compound derivatives has been extensively documented across a range of cancer cell lines. The effectiveness of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. Many derivatives exhibit IC50 values in the nanomolar to low micromolar range, highlighting their significant potency. The cytotoxic effects are a direct result of the irreparable cellular damage caused by DNA adduct formation, enzyme inhibition, and the induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

The anti-cancer potency of 2-phenylbenzothiazole (B1203474) derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that contribute to their biological activity and in guiding the design of more potent and selective compounds. researchgate.netdntb.gov.ua

Substitutions on both the benzothiazole ring and the 2-phenyl ring have been shown to significantly influence anti-cancer activity. For example, the presence of electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule, affecting its ability to interact with biological targets.

| Substitution Position | Substituent Group | Effect on Anticancer Potency |

| Benzothiazole Ring | Halogens (e.g., Fluoro) | Generally enhances activity researchgate.net |

| Benzothiazole Ring | Methoxy | Can increase potency |

| 2-Phenyl Ring | Methyl | Can enhance activity researchgate.net |

| 2-Phenyl Ring | Hydroxyl | Position is critical for activity |

| 2-Phenyl Ring | Amino | Often associated with potent activity |

SAR studies have revealed that:

Halogenation of the benzothiazole nucleus, particularly with fluorine, often leads to enhanced cytotoxic activity. researchgate.net

The position of substituents on the 2-phenyl ring is critical. For instance, hydroxyl groups at the meta or para positions can enhance topoisomerase I inhibitory activity.

The presence of an amino group at the 4-position of the phenyl ring is a key feature of many potent 2-arylbenzothiazoles. Further substitution on this amino group or the adjacent carbon can fine-tune the activity and selectivity.

The introduction of various heterocyclic moieties or side chains to the core benzothiazole structure can lead to hybrid molecules with improved pharmacological profiles, including enhanced kinase inhibition.

These SAR insights are invaluable for the rational design of novel this compound derivatives with superior anti-cancer properties and improved therapeutic potential.

Differential Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of this compound and its derivatives has been a significant area of investigation in anticancer research. These compounds have demonstrated varied and selective cytotoxic effects across a range of human cancer cell lines.

One study synthesized a novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), and evaluated its effects on U87 (glioblastoma) and HeLa (cervix cancer) cell lines. The compound exhibited high cytotoxicity with IC50 values below 50 nM for both cell lines. researchgate.net Further investigation into the mechanism revealed that PB11 induces apoptosis through the intrinsic pathway, evidenced by the increased activities of caspase-3 and caspase-9, while caspase-8 activity remained unaffected. researchgate.net This apoptotic induction is linked to the suppression of the PI3K/AKT signaling pathway. researchgate.net

In another study, a series of 2-phenylbenzothiazole derivatives were synthesized and tested against MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines. consensus.app The research highlighted that these compounds possess notable anticancer activity. Similarly, other research has shown that certain benzothiazole derivatives exhibit potent cytotoxic activity against the MCF-7 cell line, with some compounds showing greater potency than the reference drug cisplatin. researchgate.net For instance, compound 6b in one study demonstrated an IC50 value of 5.15 μM against MCF-7 cells, which was more potent than cisplatin's IC50 of 13.33 μM. researchgate.net

The cytotoxic effects of benzothiazole derivatives have also been observed in other cancer cell lines. For example, derivatives have shown activity against HepG2 (liver cancer), HCT-116 (colon cancer), and PANC-1 (pancreatic cancer) cells. researchgate.netresearchgate.net In PANC-1 cells, synthesized 2-substituted benzothiazole compounds were found to have antiproliferative effects, reducing cell viability and inducing apoptosis. researchgate.net Furthermore, some indole-based benzothiazole derivatives have shown significant anticancer activity against HT-29 (colon cancer), H460 (large cell lung cancer), A549, and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the nanomolar to low micromolar range. researchgate.net

The differential cytotoxicity of these compounds underscores the influence of their structural modifications on their anticancer activity. The table below summarizes the cytotoxic activities of various 2-phenylbenzothiazole derivatives against different cancer cell lines.

Table 1: Differential Cytotoxicity of 2-Phenylbenzothiazole Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (Glioblastoma) | < 50 nM | researchgate.net |

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | HeLa (Cervix Cancer) | < 50 nM | researchgate.net |

| Compound 6b | MCF-7 (Breast Cancer) | 5.15 µM | researchgate.net |

| Pyridine containing pyrimidine (B1678525) benzothiazole 31 | ME-180 (Cervical Cancer) | 4.01 µM | researchgate.nettandfonline.com |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 (Colon Cancer) | 0.024 µM | researchgate.net |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Large Cell Lung Cancer) | 0.29 µM | researchgate.net |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung Carcinoma) | 0.84 µM | researchgate.net |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast Cancer) | 0.88 µM | researchgate.net |

| Naphthalimide derivative 67 | HT-29 (Colon Cancer) | 3.47 ± 0.2 µM | tandfonline.com |

| Naphthalimide derivative 67 | A549 (Lung Carcinoma) | 3.89 ± 0.3 µM | tandfonline.com |

| Naphthalimide derivative 67 | MCF-7 (Breast Cancer) | 5.08 ± 0.3 µM | tandfonline.com |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 (Lung Carcinoma) | 68 µg/mL | nih.gov |

| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 (Lung Carcinoma) | 121 µg/mL | nih.gov |

Neurobiological Activity

Beyond their anticancer properties, derivatives of this compound have garnered attention for their significant neurobiological activities. These activities primarily revolve around their ability to inhibit monoamine oxidase, exert neuroprotective effects, and serve as imaging agents for amyloid plaques in neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of neurotransmitters. Their inhibition is a key therapeutic strategy for neurodegenerative and neuropsychiatric disorders. researchgate.net Benzothiazole derivatives have emerged as potent MAO inhibitors. researchgate.net

Research has demonstrated that 2-methylbenzothiazole (B86508) derivatives can be potent and selective inhibitors of human MAO-B. researchgate.net In one study, a series of thirteen 2-methylbenzo[d]thiazole derivatives were synthesized and evaluated for their in vitro MAO inhibition properties. All compounds exhibited IC50 values less than 0.017 µM for MAO-B, indicating high potency. researchgate.net The most potent MAO-B inhibitor from this series had an IC50 value of 0.0046 µM. researchgate.net In contrast, the most potent MAO-A inhibitor in the same series had an IC50 value of 0.132 µM, highlighting the selectivity of these compounds for the MAO-B isoform. researchgate.net

Another study focusing on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives also found that these compounds exhibited excellent and selective MAO-B inhibitory activities, with comparatively weak effects on MAO-A. nih.gov The representative compound 3h from this series showed a potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM. tandfonline.comnih.govnih.gov Similarly, indole-substituted benzothiazoles have been developed as selective MAO-B inhibitors, with one of the most active compounds displaying an IC50 value of 29 nM for MAO-B and no significant effect on MAO-A at concentrations up to 10 µM. researchgate.net

The selectivity index (SI), calculated as the ratio of IC50(MAO-A)/IC50(MAO-B), further quantifies this preference. For several 2-methylbenzothiazole derivatives, the SI values were well over 100, indicating a strong selectivity for MAO-B. researchgate.net

Table 2: MAO-A and MAO-B Inhibitory Activities of 2-Methylbenzothiazole Derivatives

| Compound | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 4a | 2.14 | 0.011 | 195 | researchgate.net |

| 4b | 1.78 | 0.017 | 105 | researchgate.net |

| 4c | 1.04 | 0.0088 | 118 | researchgate.net |

| 4d | 0.218 | 0.0046 | 47 | researchgate.net |

| 5b | 0.297 | 0.0081 | 37 | researchgate.net |

| 5c | 0.233 | 0.0056 | 42 | researchgate.net |

| 5e | 0.132 | 0.0054 | 24 | researchgate.net |

| 5g | 0.638 | 0.017 | 38 | researchgate.net |

| 3h | - | 0.062 | - | tandfonline.comnih.govnih.gov |

| 5b (indole-substituted) | > 10 | 0.029 | > 344 | researchgate.net |

The nature of the inhibition, whether reversible or irreversible, is a critical factor in the therapeutic application of MAO inhibitors. researchgate.net Studies on 2-phenylbenzothiazole derivatives have shown that these compounds can act as reversible inhibitors of MAO-B. For instance, the inhibitory mode of compound 3h, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, was determined to be competitive and reversible. tandfonline.comnih.govnih.gov This was confirmed through dialysis methods, which showed recovery of enzyme activity after the removal of the inhibitor. nih.gov

Similarly, an indole-substituted benzothiazole, Compound 5b, was found to be a fully reversible inhibitor, with over 95% of the enzyme activity recovered after the compound was washed out. researchgate.net The development of reversible MAO-B inhibitors is of particular interest as it may lead to safer therapeutic agents with fewer side effects compared to irreversible inhibitors. researchgate.netnih.gov

Neuroprotective Effects

In addition to MAO inhibition, certain benzothiazole derivatives have demonstrated neuroprotective properties. A study on 2-(2-thienyl) benzothiazoline (B1199338), a related compound, showed that it could protect against the destructive effects of rotenone (B1679576) in a rat model of Parkinson's disease. researchgate.net Pre-treatment with this compound reversed the gross motor impairments induced by rotenone, suggesting its potential as a beneficial agent against neurodegenerative diseases. researchgate.net

Furthermore, the multifunctional 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, compound 3h, exhibited good neuroprotective effects in addition to its MAO-B inhibitory and antioxidant activities. tandfonline.comnih.govnih.gov These neuroprotective effects are crucial for therapies aimed at slowing or halting the progression of neurodegenerative disorders.

Amyloid Plaque Imaging in Neurodegenerative Diseases

2-Arylbenzothiazole derivatives have been identified as potent radioactive imaging agents for detecting amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. researchgate.net These compounds can be labeled with radioisotopes and used in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov